Product packaging for O-Benzyl Posaconazole-d4(Cat. No.:CAS No. 1133712-26-1)

O-Benzyl Posaconazole-d4

Cat. No.: B026984
CAS No.: 1133712-26-1
M. Wt: 704.8 g/mol
InChI Key: RAGOYPUPXAKGKH-YWOVKAAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Posaconazole-d4 is a deuterium-labeled analog of the broad-spectrum triazole antifungal agent, Posaconazole, specifically designed for use as an internal standard in bioanalytical and pharmacokinetic studies. Its primary research value lies in enabling the highly precise and accurate quantification of Posaconazole from complex biological matrices such as plasma, serum, and tissues via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of four deuterium atoms results in a minimal yet distinct mass shift from the native compound, allowing for clear chromatographic separation and reliable correction for analyte loss during sample preparation, thereby improving the reliability of experimental data. Like its parent compound, Posaconazole-d4 is structurally relevant to the mechanism of action of Posaconazole, which exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death . Posaconazole demonstrates potent activity against a wide range of pathogens, including Aspergillus and Candida species . In research settings, Posaconazole-d4 is critical for: • Therapeutic Drug Monitoring (TDM): Facilitating the precise measurement of Posaconazole serum concentrations, which is crucial as studies have established a correlation between drug levels and prophylaxis efficacy, with a target threshold of >0.47 µg/mL often recommended . • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Posaconazole, which has a large volume of distribution, high protein binding, and an elimination half-life of approximately 35 hours . • Drug-Drug Interaction Studies: Aiding in research on how concomitant medications, such as proton pump inhibitors, may affect Posaconazole bioavailability . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42F2N8O4 B026984 O-Benzyl Posaconazole-d4 CAS No. 1133712-26-1

Properties

IUPAC Name

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOYPUPXAKGKH-YWOVKAAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Isotopic Enrichment Assessment of Posaconazole D4

Methodologies for Deuterium (B1214612) Introduction in Posaconazole (B62084) Synthesis

Specific methodologies for the deuterium introduction into posaconazole to yield Posaconazole-d4 are not explicitly detailed in the search results. However, general methods for introducing deuterium into organic molecules include:

Hydrogen-Deuterium Exchange Reactions: Catalytic or base-catalyzed exchange of hydrogen atoms with deuterium from a deuterated solvent (e.g., D₂O, MeOD) or deuterium gas (D₂).

Synthesis using Deuterated Precursors: Incorporating commercially available or specially synthesized building blocks that already contain deuterium atoms at desired positions. The SMILES string for Posaconazole-d4 shows deuterium atoms on one of the phenyl rings, suggesting that a deuterated benzene (B151609) or a derivative was likely used as a starting material or intermediate in its synthesis. lgcstandards.commedchemexpress.com The SMILES string indicates deuterium at positions on the phenyl ring attached to the piperazine (B1678402) group: [2H]c1c([2H])c(N2C=NN(C@@HC@HO)C2=O)c([2H])c([2H])c1N3CCN(CC3)c4ccc(OC[C@@H]5COC@(C5)c7ccc(F)cc7F)cc4. lgcstandards.commedchemexpress.com

The precise synthetic route would depend on which hydrogen atoms in the complex posaconazole structure are targeted for deuteration to achieve the desired isotopic label for use as an internal standard, typically chosen to minimize potential exchange back to hydrogen and to be in a metabolically stable position.

Isotopic Purity and Chemical Identity Verification Techniques for Posaconazole-d4

Verifying the isotopic purity and chemical identity of Posaconazole-d4 is crucial for its reliability as an analytical standard. The primary techniques mentioned in the context of Posaconazole-d4 characterization and use as an internal standard are mass spectrometry and chromatography.

Mass Spectrometry (MS): MS is fundamental for confirming the incorporation of deuterium and assessing isotopic purity. Posaconazole-d4 has a molecular weight of approximately 704.80 g/mol , compared to the unlabeled posaconazole's molecular weight of 700.78 g/mol . sigmaaldrich.comlgcstandards.commedchemexpress.comtargetmol.comsigmaaldrich.com The presence of four deuterium atoms (each adding approximately 1 g/mol ) results in a characteristic mass shift. sigmaaldrich.comlgcstandards.commedchemexpress.comtargetmol.com In LC-MS/MS methods, the protonated molecule of posaconazole-d4 is typically observed at m/z 705.39 or 705.4, four mass units higher than the protonated unlabeled posaconazole (m/z 701.39 or 701.4). chemicalbook.comnih.govnii.ac.jp Tandem mass spectrometry (MS/MS) provides further confirmation of the chemical structure by yielding characteristic product ions. For Posaconazole-d4, a major product ion is observed at m/z 687.3, corresponding to the loss of water, analogous to the unlabeled posaconazole which shows a product ion at m/z 683.3. chemicalbook.com Other product ions, such as those around m/z 126.86, 69.84, 121.07, and 148.05, are also observed in LC-MS/MS methods using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nii.ac.jp The ratio of the signal from the deuterated species to that of the unlabeled or less-deuterated species is used to assess isotopic enrichment.

Chromatography (HPLC): High-performance liquid chromatography (HPLC), often coupled with MS, is used to assess the chemical purity of Posaconazole-d4. lgcstandards.com HPLC ensures that the synthesized or purchased material is predominantly Posaconazole-d4 and free from significant chemical impurities. The chromatographic retention time of Posaconazole-d4 is expected to be very similar, ideally identical, to that of unlabeled posaconazole due to their close structural resemblance and physicochemical properties. chemicalbook.comnih.govresearchgate.net This co-elution is advantageous when used as an internal standard in LC-MS/MS methods, as it accounts for variations in sample preparation and chromatographic recovery. chemicalbook.comnih.govresearchgate.netresearchgate.net

Spectroscopic and Chromatographic Approaches for Characterization of Deuterated Species

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of Posaconazole-d4 and to differentiate it from unlabeled posaconazole and potential synthesis byproducts.

Spectroscopy:

Mass Spectrometry (MS and MS/MS): As discussed in Section 2.2, MS is the primary spectroscopic technique for verifying the molecular weight and fragmentation pattern, confirming the incorporation of deuterium atoms and the chemical structure. chemicalbook.comnih.govnii.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed for Posaconazole-d4 in the provided results, NMR spectroscopy, particularly ¹H NMR and ²H NMR, would be invaluable for confirming the specific positions of deuterium incorporation and assessing the extent of deuteration at those positions. ¹H NMR of Posaconazole-d4 would show a decrease or absence of signals corresponding to the protons that have been replaced by deuterium. ²H NMR would directly show signals for the deuterium atoms, allowing for confirmation of their location and relative abundance. Solid-state NMR has been used for structural characterization of unlabeled posaconazole. nih.gov

Chromatography:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection in addition to MS, is used to determine the chemical purity of the Posaconazole-d4 sample. lgcstandards.commdpi.com The purity is typically assessed by the percentage of the main peak area relative to the total peak area in the chromatogram. lgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): This hyphenated technique is the cornerstone for the analysis of Posaconazole-d4, especially when used as an internal standard. chemicalbook.comnih.govresearchgate.netcincinnatichildrens.orgscispace.comresearchgate.netresearchgate.netsigmaaldrich.comnih.govnii.ac.jpmdpi.com LC provides the separation of Posaconazole-d4 from the matrix components and potential impurities, while MS and MS/MS provide sensitive and selective detection and quantification based on the mass-to-charge ratio of the parent and product ions. The co-elution of Posaconazole-d4 and unlabeled posaconazole in LC-MS/MS methods is a key aspect of its use as an internal standard, ensuring that both compounds experience similar matrix effects and recovery during sample preparation and analysis. chemicalbook.comnih.govresearchgate.net

The combination of these techniques allows for rigorous characterization, ensuring the quality and suitability of Posaconazole-d4 for its intended applications, primarily as a reliable internal standard in quantitative analytical methods.

Theoretical and Practical Considerations of Posaconazole D4 As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Bioanalysis

SIDMS is a widely accepted technique in quantitative bioanalysis for its high accuracy and precision. nih.gov The fundamental principle involves adding a known amount of a stable isotope-labeled internal standard to a sample containing the analyte of interest. nih.govlgcstandards.com Since the internal standard is a labeled version of the analyte, it behaves in a nearly identical manner throughout the sample preparation and chromatographic analysis steps. nih.govlgcstandards.com

In LC-MS/MS, both the analyte and the labeled internal standard are introduced into the mass spectrometer. nih.govnih.gov Due to the mass difference introduced by the stable isotopes (deuterium in the case of Posaconazole-d4), the mass spectrometer can distinguish between the analyte and the internal standard. nih.govnih.gov Quantification is achieved by measuring the ratio of the mass spectral response of the analyte to that of the internal standard. spectroscopyonline.com This ratio is then used in conjunction with a calibration curve prepared using known concentrations of the analyte and a fixed concentration of the internal standard to determine the unknown concentration of the analyte in the sample. chromatographyonline.com

The key advantage of SIDMS is its ability to compensate for variations that can occur during sample preparation, matrix effects, and instrumental analysis. nih.govlgcstandards.comannlabmed.org Because the analyte and the labeled internal standard are chemically almost identical, they are affected by these variations in a similar way. nih.govlgcstandards.com By measuring the ratio, these variations are effectively normalized, leading to more accurate and reproducible results. annlabmed.org

Impact of Isotopic Purity on Quantitative Accuracy and Precision

The isotopic purity of a stable isotope-labeled internal standard is a critical factor influencing the accuracy and precision of quantitative bioanalysis. chromatographyonline.comavantiresearch.comnih.gov Isotopic purity refers to the percentage of the internal standard molecules that are correctly labeled with the intended stable isotopes. avantiresearch.com

If a deuterated internal standard, such as Posaconazole-d4, contains a significant amount of the unlabeled or incorrectly labeled compound (e.g., Posaconazole-d0, Posaconazole-d1, etc.), it can lead to inaccuracies in quantification. chromatographyonline.comavantiresearch.comnih.gov The unlabeled impurity in the internal standard will have the same mass-to-charge ratio as the analyte and will contribute to the analyte signal, leading to an overestimation of the analyte concentration, particularly at low analyte concentrations near the lower limit of quantification (LLOQ). chromatographyonline.comavantiresearch.com

Conversely, if the internal standard contains a notable percentage of molecules with more deuterium (B1214612) atoms than intended, it could potentially interfere with other labeled compounds if multiplexed analysis is performed, or simply mean that the effective concentration of the intended internal standard is lower than assumed.

High isotopic purity ensures that the internal standard signal is primarily derived from the correctly labeled molecules, accurately reflecting the behavior of the analyte. chromatographyonline.comavantiresearch.com Regulatory guidelines often recommend that the contribution of the unlabeled impurity in the internal standard to the analyte signal at the LLOQ should be minimal (e.g., less than 5%). chromatographyonline.com

Advanced Bioanalytical Method Development and Validation for Posaconazole Quantification Utilizing Posaconazole D4

Sample Preparation Techniques in Biological Matrices (e.g., human plasma, serum, tissue homogenates)

The initial and critical step in the bioanalysis of posaconazole (B62084) is the effective extraction of the analyte and its internal standard, Posaconazole-d4, from complex biological matrices. The primary goal is to remove interfering endogenous substances, such as proteins and lipids, that can compromise the accuracy and sensitivity of the analytical method.

Protein precipitation is a widely adopted technique due to its simplicity, speed, and efficiency in removing the bulk of proteins from plasma and serum samples. mdpi.com Acetonitrile is a frequently used organic solvent for this purpose. nih.gov The process typically involves adding a specific volume of acetonitrile to the biological sample, which denatures and precipitates the proteins.

For instance, a common method involves the addition of acetonitrile to a human plasma sample containing posaconazole and the internal standard, Posaconazole-d4. nih.govoup.com After vortexing to ensure thorough mixing, the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analytes of interest, is then collected for analysis. This technique has proven to be robust and is often employed in high-throughput clinical settings. mdpi.com Research has shown that a mixture of acetonitrile and methanol can also be effective for protein precipitation in the analysis of posaconazole. nih.gov

Table 1: Example Protein Precipitation Protocol

StepProcedureRationale
1Aliquot 100 µL of plasma sample into a microcentrifuge tube.Precise sample volume is crucial for accurate quantification.
2Add 20 µL of internal standard working solution (Posaconazole-d4).The internal standard compensates for variability in sample processing and analysis.
3Add 300 µL of acetonitrile. dovepress.comInduces precipitation of plasma proteins.
4Vortex for 1 minute.Ensures complete mixing and efficient protein precipitation.
5Centrifuge at 10,000 rpm for 10 minutes at 4°C. mdpi.comSeparates the precipitated proteins from the supernatant containing the analytes.
6Transfer the supernatant to a new tube for analysis.The clear supernatant is ready for injection into the LC-MS/MS system.

While protein precipitation is straightforward, more extensive sample cleanup can be achieved using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). chemicalbook.comnih.gov These techniques are particularly useful when lower detection limits are required or when matrix effects are a significant concern.

Solid Phase Extraction (SPE) involves passing the sample through a solid sorbent that retains the analyte and internal standard. Interfering components are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. On-line SPE has been successfully used for the quantification of posaconazole, offering a convenient and reliable method for pharmacokinetic monitoring. nih.gov

Liquid-Liquid Extraction (LLE) is based on the differential solubility of the analyte and impurities in two immiscible liquid phases, typically an aqueous and an organic phase. phenomenex.com The process involves mixing the sample with an immiscible organic solvent; the analyte partitions into the organic layer, leaving impurities in the aqueous layer. phenomenex.com This method can provide a very clean extract. nih.gov For example, a method for posaconazole analysis involved dilution with sodium hydroxide solution followed by extraction with diethyl ether. lww.com

Table 2: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantages
Protein PrecipitationSimple, fast, and cost-effective. mdpi.comMay result in less clean extracts and potential for matrix effects. researchgate.net
Solid Phase Extraction (SPE)Provides cleaner extracts, high recovery, and can be automated. nih.govCan be more time-consuming and expensive. nih.gov
Liquid-Liquid Extraction (LLE)Yields very clean extracts and is versatile. nih.govphenomenex.comCan be labor-intensive and may use large volumes of organic solvents. phenomenex.com

Chromatographic Separation Optimization for Posaconazole and its Deuterated Analogues

Effective chromatographic separation is essential to distinguish posaconazole and Posaconazole-d4 from endogenous interferences and ensure accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used.

The choice of the analytical column and mobile phase is critical for achieving optimal separation. Reversed-phase chromatography is the most common approach for posaconazole analysis. ijcrt.org

Column Chemistry: C18 columns are widely used for the separation of posaconazole and its deuterated internal standard. ijcrt.org These columns provide good retention and selectivity for the relatively non-polar posaconazole molecule.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with an additive to improve peak shape and ionization efficiency. mdpi.comnih.govchemicalbook.com For example, a mobile phase composed of acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v) has been successfully used. nih.gov The addition of formic acid helps to protonate the analyte, leading to better peak symmetry and sensitivity in positive ion mass spectrometry. chemicalbook.com In other methods, ammonium acetate in water and methanol has been utilized as the mobile phase. oup.com

For complex separations or to reduce analysis time, a gradient elution profile is often employed. This involves changing the composition of the mobile phase during the chromatographic run. A key objective in methods using a stable isotope-labeled internal standard is to achieve co-elution of the analyte (posaconazole) and the internal standard (Posaconazole-d4). chemicalbook.com

Table 3: Example Chromatographic Conditions

ParameterConditionReference
Chromatography SystemUPLC-MS/MS nih.gov
Analytical ColumnC18 nih.gov
Mobile Phase A10nM ammonium acetate in ultrapure water oup.com
Mobile Phase B10nM ammonium acetate in methanol oup.com
Flow Rate0.25 mL/min nih.gov
Gradient ElutionStepwise gradient from 10% to 95% B nih.gov
Retention Time (Posaconazole)~1.5 min chemicalbook.com
Retention Time (Posaconazole-d4)~1.5 min chemicalbook.com

Mass Spectrometric Detection Parameters and Ionization Techniques

Tandem mass spectrometry (MS/MS) is the preferred detection method for the quantification of posaconazole due to its high sensitivity and specificity. mdpi.com

The most common ionization technique for posaconazole analysis is Electrospray Ionization (ESI) in the positive ion mode. uni-muenchen.de This technique is well-suited for polar and thermally labile molecules like posaconazole. Atmospheric pressure chemical ionization (APCI) in positive ion mode has also been reported. oup.com

In the mass spectrometer, the protonated molecular ions of posaconazole ([M+H]⁺) and Posaconazole-d4 are selected as the precursor ions in the first quadrupole. These precursor ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity by monitoring a specific precursor-to-product ion transition for each compound.

For posaconazole, the protonated molecule has a mass-to-charge ratio (m/z) of approximately 701.4. uni-muenchen.de For Posaconazole-d4, the precursor ion will have a higher m/z due to the four deuterium (B1214612) atoms. The selection of specific and intense product ions is crucial for the sensitivity of the assay. The use of a high ionspray voltage can improve the signal-to-noise ratio. chemicalbook.com

Table 4: Example Mass Spectrometric Parameters

ParameterSettingReference
Ionization ModePositive Electrospray Ionization (ESI) uni-muenchen.de
Detection ModeMultiple Reaction Monitoring (MRM) chemicalbook.com
Precursor Ion (Posaconazole)m/z 701.4 uni-muenchen.de
Product Ion (Posaconazole)m/z 683.5 uni-muenchen.de
Precursor Ion (Posaconazole-d4)m/z ~705.4 chemicalbook.com
Product Ion (Posaconazole-d4)Specific to the fragmentation of the deuterated molecule chemicalbook.com

Comprehensive Method Validation According to Regulatory Guidelines (e.g., FDA, ICH, EMA)

Selectivity and Specificity Characterization

Selectivity and specificity are fundamental parameters in bioanalytical method validation that ensure the reliability of the analytical results.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or co-administered drugs. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, selectivity is achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard like Posaconazole-d4 significantly enhances selectivity. Since Posaconazole-d4 is chemically identical to Posaconazole but has a different mass, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing effective correction.

To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of the analyte or the internal standard at their respective retention times.

Specificity further ensures that the method can unequivocally identify the analyte. In LC-MS/MS, this is demonstrated by the consistent retention time and the constant ratio of two different MRM transitions for the analyte in samples compared to a reference standard.

A critical aspect of using a stable isotope-labeled internal standard is to evaluate for potential cross-talk , where the signal from the analyte may contribute to the signal of the internal standard, or vice versa. This is particularly important if the isotopic purity of the internal standard is not high. This is assessed by analyzing high-concentration analyte samples without the internal standard and blank samples with only the internal standard.

The following table presents typical results from a selectivity and specificity evaluation for a method quantifying Posaconazole with Posaconazole-d4 as an internal standard.

Evaluation ParameterTest SampleAcceptance CriteriaResult
Selectivity (Blank Matrix) 6 different lots of blank human plasmaNo significant interfering peaks at the retention time of Posaconazole or Posaconazole-d4 (<20% of LLOQ response for analyte, <5% for IS)Pass
Specificity (Interference from Metabolites) Plasma samples containing known Posaconazole metabolitesNo significant interference at the retention time of Posaconazole or Posaconazole-d4Pass
Cross-Talk (Analyte to IS) ULOQ concentration of PosaconazoleResponse in the IS channel should be < 0.1% of the IS response in a blank sample with ISPass
Cross-Talk (IS to Analyte) Working concentration of Posaconazole-d4Response in the analyte channel should be < 1% of the analyte response at the LLOQPass

This table provides illustrative data based on standard practices for bioanalytical method validation. LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; IS: Internal Standard.

The rigorous evaluation of stability, selectivity, and specificity ensures that the bioanalytical method for Posaconazole quantification using Posaconazole-d4 is reliable, accurate, and fit for its intended purpose in pharmacokinetic and therapeutic drug monitoring studies.

Research Applications of Posaconazole D4 in Pharmacokinetic and Translational Studies

Elucidation of Posaconazole (B62084) Pharmacokinetic Profiles in various populations (e.g., healthy volunteers, immunocompromised patients, critically ill patients, lung-transplant recipients)

Research across diverse patient populations, including healthy volunteers, immunocompromised patients, critically ill individuals, and lung-transplant recipients, has utilized posaconazole-d4 to accurately quantify posaconazole concentrations and characterize its PK profiles. Studies in lung transplant recipients, for instance, have analyzed posaconazole concentrations obtained during therapeutic drug monitoring using techniques that likely employ a deuterated internal standard like posaconazole-d4 to ensure accurate measurement in this specific population. mdpi.com Similarly, investigations into the pharmacokinetics of intravenous posaconazole in critically ill patients have measured total and unbound posaconazole concentrations using chromatographic methods, where a labeled internal standard is essential for reliable results. researchgate.netnih.gov Studies involving immunocompromised pediatric patients receiving posaconazole oral suspension have also relied on accurate plasma concentration data to develop population PK models, highlighting the importance of precise analytical techniques facilitated by internal standards. diva-portal.org

Characterization of Absorption, Distribution, and Systemic Exposure (e.g., Cmax, AUC, Tmax)

Characterizing the absorption, distribution, and systemic exposure of posaconazole, including parameters like peak plasma concentration (Cmax), area under the concentration-time curve (AUC), and time to reach peak concentration (Tmax), is a key application where posaconazole-d4 is indispensable for accurate quantification. Studies evaluating the pharmacokinetics of different posaconazole formulations (oral suspension, delayed-release tablets, and intravenous infusion) in healthy volunteers have pooled densely sampled concentration data to characterize these parameters. universiteitleiden.nl The use of an internal standard like posaconazole-d4 in the analytical methods for these studies ensures precise measurement of posaconazole concentrations over time, which is critical for determining AUC, Cmax, and Tmax values accurately. Research has shown that the bioavailability and thus systemic exposure (AUC and Cmax) of posaconazole can vary significantly depending on the formulation and food intake. dovepress.comnih.govnih.gov

For example, studies comparing posaconazole oral suspension and tablet formulations in healthy adults have reported significant differences in AUC and Cmax values under various prandial states. nih.govnih.govpsu.edu The accurate determination of these differences relies heavily on the precise quantification of posaconazole in plasma samples, a process where posaconazole-d4 serves as a critical internal standard.

Formulation (Single Dose)Meal ConditionMean Cmax (ng/mL)Mean AUC(0-72h) (ng*h/mL)Citation
Oral Suspension (200 mg)Fasted~608.38~662.46 mdpi.com
Oral Suspension (200 mg)Nonfat Meal~296% increase vs fasted~264% increase vs fasted nih.govnih.govpsu.edu
Oral Suspension (200 mg)High-Fat Meal~400% increase vs fasted~300-382% increase vs fasted dovepress.comnih.govnih.govpsu.edumdpi.comnih.gov
Tablets (2 x 100 mg)High-Fat Meal-- nih.govnih.govpsu.edu

Note: The percentage increases are approximate based on reported findings and actual numerical values may vary slightly between studies.

Population Pharmacokinetic Modeling and Simulation Using Posaconazole-d4 for Concentration Data

Population pharmacokinetic (PopPK) modeling and simulation are powerful tools used to understand drug behavior in a population and predict individual responses. Posaconazole-d4 is essential in this context as it ensures the accuracy of the posaconazole concentration data used to build and validate these models. PopPK models have been developed for posaconazole in various populations, including lung-transplant recipients and immunocompromised pediatric patients. mdpi.comdiva-portal.orgnih.govoup.comresearchgate.net

In a study focusing on lung-transplant recipients, PopPK modeling was used to analyze posaconazole TDM data and propose optimized dosing regimens. mdpi.com The model, based on measured posaconazole concentrations (facilitated by an internal standard like posaconazole-d4), identified age as a significant covariate influencing posaconazole clearance. mdpi.com

Another PopPK study in critically ill adult patients receiving intravenous posaconazole utilized measured total and unbound posaconazole concentrations to develop a two-compartment linear model. researchgate.netnih.gov This model incorporated covariates like albumin and body mass index (BMI) that influenced posaconazole pharmacokinetics. researchgate.net The accuracy of the concentration data, supported by the use of posaconazole-d4 as an internal standard in the analytical method, was crucial for the reliability of the model and subsequent dosing simulations. researchgate.netnih.gov

Simulations based on these PopPK models help predict the probability of achieving target posaconazole concentrations under different dosing regimens and in various patient subgroups. mdpi.comresearchgate.netdiva-portal.orgresearchgate.net The integrity of these simulations is directly linked to the quality and accuracy of the input concentration data, underscoring the importance of using a reliable internal standard like posaconazole-d4 during sample analysis.

Investigation of Unbound Posaconazole Concentrations in Biological Samples

Investigating the unbound concentration of posaconazole in biological samples is particularly important because only the unbound fraction of a highly protein-bound drug is typically available to exert its pharmacological effect. Posaconazole is highly protein-bound, primarily to albumin. nih.govresearchgate.netdrugbank.com Measuring unbound concentrations accurately presents an analytical challenge due to the very low concentrations involved. researchgate.net Posaconazole-d4 is crucial in developing and validating sensitive analytical methods, such as UHPLC-MS/MS, capable of quantifying these low unbound concentrations in matrices like plasma. nih.gov

Studies in critically ill patients have measured both total and unbound posaconazole concentrations to better understand the drug's pharmacokinetics in this population. researchgate.netnih.gov The analytical methods used for these measurements employed posaconazole-d4 as an internal standard to ensure accuracy and reliability, particularly for the challenging measurement of unbound concentrations. nih.gov These studies have shown that factors like albumin levels can influence total posaconazole concentrations, while the impact on unbound concentrations may differ. researchgate.netresearchgate.net The ability to accurately measure unbound concentrations using methods supported by posaconazole-d4 is vital for determining the pharmacologically active concentration and for guiding TDM. researchgate.netnih.govresearchgate.net

Investigating Drug-Food Interactions and Bioavailability Modifications of Posaconazole using Deuterated Standards

Deuterated standards like posaconazole-d4 are fundamental in studies investigating drug-food interactions and modifications in the bioavailability of posaconazole. By using posaconazole-d4 as an internal standard, researchers can accurately quantify the amount of posaconazole absorbed under different food intake conditions or with different formulations. This allows for precise determination of how food affects the extent and rate of posaconazole absorption.

Numerous studies have demonstrated the significant impact of food on the bioavailability of posaconazole, particularly with the oral suspension formulation. dovepress.comnih.govnih.govpsu.edumdpi.comnih.govdrugs.com For instance, studies in healthy volunteers have shown a substantial increase in posaconazole exposure (AUC and Cmax) when the oral suspension is administered with a high-fat meal compared to a fasted state. dovepress.comnih.govnih.govpsu.edumdpi.comnih.gov The accurate measurement of these changes in exposure, which is essential for understanding the clinical implications of food interactions, is made possible by the use of internal standards like posaconazole-d4 in the analytical procedures. nih.govnih.govpsu.edu

The development of new formulations, such as the delayed-release tablet and intravenous formulation, aimed to overcome the bioavailability issues associated with the oral suspension. dovepress.comnih.gov Studies comparing the bioavailability of these different formulations, often under fed and fasted conditions, rely on accurate drug quantification facilitated by deuterated standards. universiteitleiden.nlnih.govnih.gov These studies have shown that the delayed-release tablet formulation provides more consistent exposure that is less dependent on food intake compared to the oral suspension. dovepress.com

Here's a summary of the impact of food on posaconazole oral suspension bioavailability based on reported findings:

Meal Condition (Oral Suspension)Effect on AUC (relative to fasted)Effect on Cmax (relative to fasted)Citation
Nonfat Meal~2.6-fold increase~3-fold increase nih.govnih.govpsu.edu
High-Fat Meal~3-4-fold increase~3.5-4-fold increase dovepress.comnih.govnih.govpsu.edumdpi.comnih.gov

The use of posaconazole-d4 ensures the reliability of the analytical data used to determine these significant changes in bioavailability.

Facilitating Therapeutic Drug Monitoring (TDM) Research Methodologies for Posaconazole

Therapeutic drug monitoring (TDM) is a critical tool for optimizing posaconazole therapy due to its variable pharmacokinetics and the need to achieve specific target concentrations for efficacy and safety. researchgate.netnih.govviamedica.plviamedica.pl Posaconazole-d4 is integral to the development and implementation of robust TDM methodologies by serving as a reliable internal standard in the analytical assays used to measure posaconazole concentrations in patient samples. medchemexpress.comnih.gov

TDM research aims to establish appropriate target concentrations for prophylaxis and treatment and to identify factors that influence posaconazole levels. Studies have recommended target trough concentrations for posaconazole, such as >0.7 mg/L for prophylaxis and >1.25 mg/L for treatment of invasive fungal diseases. mdpi.comviamedica.pl Accurate measurement of these trough levels in patient samples is paramount for effective TDM.

Development and Validation of Robust TDM Assays for Clinical Research

The development and validation of robust analytical assays for measuring posaconazole concentrations in biological samples are essential for clinical research and routine TDM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for posaconazole TDM due to its sensitivity and specificity. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Posaconazole-d4 is routinely used as an internal standard in these LC-MS/MS methods. nih.govnih.govresearchgate.net

The validation of these assays involves demonstrating their accuracy, precision, sensitivity (lower limit of quantification), and linearity over the clinically relevant concentration range. nih.govmdpi.comnih.govresearchgate.net For example, a validated LC-MS method for posaconazole quantification in human serum reported linearity over a range of 0.1–20 mg/L, with acceptable intra- and inter-day accuracy and precision. mdpi.com Another multiplex UPLC-MS/MS method for simultaneous quantification of several antifungals, including posaconazole, used posaconazole-d4 as an internal standard and was validated according to FDA recommendations, demonstrating good accuracy and precision over clinical concentration ranges. nih.govasm.org

The use of posaconazole-d4 as an internal standard helps to compensate for potential variations during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the results. This is particularly important in TDM, where precise concentration measurements are necessary for making informed dosing decisions. The development and validation of these robust assays, facilitated by the use of internal standards like posaconazole-d4, are critical for the successful implementation of posaconazole TDM in clinical practice and research.

Assay MethodInternal Standard UsedSample MatrixReported Concentration RangeValidation StatusCitation
LC-MSPosaconazole-d4Human Serum0.1–20 mg/LValidated (Linearity, Accuracy, Precision) mdpi.com
UHPLC-MS/MSPosaconazole-[d4]Human Plasma (Total and Unbound)Validated (FDA criteria) nih.gov
UPLC-MS/MS (Multiplex)Posaconazole-d4Human Plasma0.01 to 0.1 μg/ml (LLOQ) to 5-50 μg/ml (ULOQ)Validated (FDA recommendations) nih.govasm.org
HPLC-MS/MSPosaconazole-d4Plasma/BALF oup.com
HPLC-MS/MSD4–posaconazoleLinear to 5 mg/LValidated (Accuracy, Precision) researchgate.net

Methodological Aspects of Correlating Measured Concentrations with Pharmacodynamic Outcomes

Correlating measured posaconazole concentrations with pharmacodynamic (PD) outcomes is a critical aspect of optimizing antifungal therapy and understanding the exposure-response relationship. Posaconazole-d4, as an internal standard in bioanalytical assays, indirectly supports these correlations by ensuring the accuracy of the posaconazole concentration data used in the analysis. researchgate.netresearchgate.netchemicalbook.com

The primary pharmacokinetic/pharmacodynamic index that has shown strong correlation with the therapeutic success of posaconazole is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.gov Trough concentrations have also been used as a practical PK/PD target in clinical practice, given the correlation between total posaconazole exposure and trough levels. mdpi.com

Methodological aspects of correlating concentrations with pharmacodynamic outcomes involve several steps:

Accurate Measurement of Drug Concentrations: This is where Posaconazole-d4 is indispensable. LC-MS/MS methods using Posaconazole-d4 as an internal standard provide the precise and reliable quantification of posaconazole in patient samples necessary for PK/PD analysis. researchgate.netchemicalbook.comnih.gov The sensitivity and specificity of these methods are crucial for detecting posaconazole across a wide range of clinically relevant concentrations. researchgate.netchemicalbook.com

Determination of Pathogen Susceptibility (MIC): In vitro susceptibility testing is performed to determine the MIC of posaconazole against the isolated fungal pathogen. This value is then integrated with the pharmacokinetic data.

Pharmacokinetic/Pharmacodynamic Modeling: Mathematical models are used to describe the relationship between drug exposure (e.g., AUC, trough concentration) and the observed clinical or microbiological response. mdpi.comnih.govresearchgate.net These models can help identify PK/PD targets associated with favorable outcomes and assess the probability of target attainment with different dosing regimens. mdpi.comresearchgate.net

Clinical Outcome Assessment: This involves evaluating the clinical response to antifungal therapy, such as resolution of infection or prevention of breakthrough infections. springermedizin.de

Studies have investigated the relationship between posaconazole plasma concentrations and prophylactic efficacy, suggesting that achieving certain concentration thresholds is associated with a higher likelihood of successful outcomes. springermedizin.defrontiersin.orgmdpi.com For example, a meta-analysis indicated that patients with posaconazole plasma concentrations exceeding 0.5 mg/L were more likely to achieve successful prophylactic responses compared to those with lower concentrations. springermedizin.de Accurate measurement of these concentrations, facilitated by methods employing Posaconazole-d4, is fundamental to establishing and validating such thresholds. researchgate.netchemicalbook.comnih.govspringermedizin.de

Bioequivalence and Comparative Bioavailability Research for Different Posaconazole Formulations

Bioequivalence and comparative bioavailability studies are essential for evaluating whether different formulations of posaconazole deliver the active drug to the systemic circulation at a similar rate and extent. Posaconazole-d4 is widely used as an internal standard in the bioanalytical methods employed in these studies. researchgate.netchemicalbook.comcerilliant.comthomassci.com

Comparative bioavailability studies have demonstrated significant differences in the absorption and exposure of posaconazole depending on the formulation (oral suspension, delayed-release tablet, intravenous) and factors such as food intake. researchgate.netnih.govmdpi.comnih.gov For instance, studies have shown that the delayed-release tablet formulation provides higher and more consistent systemic exposure compared to the oral suspension, with less dependence on food intake. nih.govmdpi.comnih.gov

Bioequivalence studies typically compare the pharmacokinetic profiles of a test formulation to a reference formulation in healthy volunteers. europa.eueuropa.eu Key pharmacokinetic parameters assessed include the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax). europa.eueuropa.eu For posaconazole, due to its variable absorption, particularly with the oral suspension, bioequivalence studies have been crucial in the development and approval of new formulations like the delayed-release tablet. nih.govnih.gov

The use of Posaconazole-d4 as an internal standard in the LC-MS/MS methods used for quantifying posaconazole in samples from bioequivalence and comparative bioavailability studies is critical for obtaining accurate and reproducible data. researchgate.netchemicalbook.comnih.gov This accuracy is necessary to reliably assess whether the pharmacokinetic profiles of different formulations are comparable within predefined regulatory limits. europa.eueuropa.eu The sensitivity of these methods, enhanced by the use of a stable-labeled internal standard, allows for the accurate measurement of posaconazole concentrations even at low levels, which is important for characterizing the entire concentration-time profile. researchgate.netchemicalbook.com

Role of Posaconazole D4 in Metabolism and Impurity Research

Tracing Metabolic Pathways through Isotopic Labeling Studies

While specific studies detailing the use of Posaconazole-d4 in techniques like Stable Isotope Labeling in Mammals (SILAM) for comprehensive metabolic pathway tracing were not extensively highlighted in the search results, the fundamental principle behind using isotopically labeled compounds like Posaconazole-d4 in metabolism studies is well-established in pharmaceutical research. Posaconazole (B62084) is known to be primarily metabolized via hepatic glucuronidation, with approximately 15-17% of the drug undergoing this process mims.comwikipedia.org. The main enzyme involved in posaconazole metabolism is uridine (B1682114) 5′-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4 wikipedia.org.

In metabolic studies, administering a precisely labeled compound like Posaconazole-d4 allows researchers to differentiate the parent drug from its endogenous counterparts and metabolites using mass spectrometry. By monitoring the labeled atoms (deuterium in this case) within the parent drug and its transformation products over time in biological samples, researchers can gain insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Although SILAM specifically involves metabolic labeling of an entire organism's proteome, the use of a labeled drug like Posaconazole-d4 is a targeted approach to study the metabolism of the specific compound. The presence of the deuterium (B1214612) label provides a distinct mass signature that can be tracked through various metabolic transformations, aiding in the identification and characterization of metabolites.

Analytical Strategies for Identification and Quantification of Posaconazole Metabolites using Deuterated Standards

Deuterated standards, including Posaconazole-d4, are indispensable in the quantitative analysis of posaconazole and its metabolites in biological matrices suchis as plasma and serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent analytical technique for this purpose, and Posaconazole-d4 is frequently employed as an internal standard (IS) wikipedia.org.

The use of Posaconazole-d4 as an internal standard in LC-MS/MS methods provides several advantages. It helps to compensate for variations that can occur during sample preparation, matrix effects, and fluctuations in the performance of the mass spectrometer. By adding a known amount of the isotopically labeled internal standard to each sample, researchers can accurately quantify the concentration of the native posaconazole and its metabolites by determining the ratio of the analyte's signal to that of the internal standard.

Several studies highlight the successful application of Posaconazole-d4 as an internal standard in validated LC-MS/MS methods for posaconazole quantification in human plasma and serum. These methods have demonstrated good linearity, accuracy, and precision over relevant concentration ranges. For instance, a method using Posaconazole-d4 as an internal standard for posaconazole analysis in human plasma reported a concentration range of 2-1000 ng/ml with inter- and intra-batch accuracy within +/- 10% and a lower limit of quantification (LLOQ) of 2 ng/ml. Another LC-MS/MS method for posaconazole quantification in human serum, also utilizing Posaconazole-d4 as an internal standard, showed linearity over the range of 0.1–20 mg/L (equivalent to 100-20000 ng/mL) with good intra- and inter-day accuracy and precision.

The following table summarizes some analytical method performance data where Posaconazole-d4 was used as an internal standard for posaconazole quantification:

MatrixAnalytical TechniqueInternal StandardConcentration RangeLLOQAccuracyPrecisionCitation
Human PlasmaLC-MS/MSPosaconazole-d42-1000 ng/ml2 ng/mlWithin +/- 10%Not specified
Human PlasmaLC-MS/MSPosaconazole-d450-4000 ng/ml50 ng/mlNot specifiedNot specified
Human SerumLC-MS/MSPosaconazole-d450-5000 ng/ml50 ng/mlNot specifiedNot specified
Human SerumLC-MS/MSPosaconazole-d40.2-8 mg/L0.2 mg/LBelow 5.2%Below 5.2%
Human SerumLC-MS/MSPosaconazole-d40.1-20 mg/L0.1 mg/LIntra-day: 2.4–3.3%, Inter-day: 4.0–6.8%Intra-day: 5.5–7.9%, Inter-day: 2.3–8.1%

These examples demonstrate the critical role of Posaconazole-d4 in enabling accurate and reliable quantification of posaconazole in biological samples, which is essential for pharmacokinetic studies and therapeutic drug monitoring.

Application as a Reference Standard for Impurity Analysis and Quality Control Research

Posaconazole-d4 is also valuable as a reference standard in the analysis of impurities and in quality control research for posaconazole. Stable isotope labeled impurities are commonly used as internal standards or reference compounds in analytical chemistry and quality control. Adding a known amount of a stable isotope labeled impurity to a sample allows for accurate quantitative analysis of the impurity.

Reference standards are crucial for validating analytical methods and ensuring the accuracy of results when assessing the purity of a drug substance. Posaconazole-d4, as a labeled version of the active pharmaceutical ingredient (API), serves as a suitable reference for identifying and quantifying posaconazole-related substances and degradation products that may be present in the drug product.

Characterization and Structural Elucidation of Degradation Products using LC-MS/MS and NMR with reference to deuterated standards

The characterization and structural elucidation of degradation products are critical steps in pharmaceutical development to understand the stability of the drug molecule and identify potential impurities that may form over time or under stress conditions. Techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

While the search results did not provide specific examples of Posaconazole-d4 being directly used in conjunction with NMR for structural elucidation of posaconazole degradation products, deuterated standards are routinely used in NMR to aid in peak assignment and structural confirmation of organic molecules and impurities. In the context of degradation studies, if a degradation product retains a portion of the posaconazole structure that includes the deuterated positions, the deuterium label can assist in tracking the degradation pathway and confirming the structure of the degradation product using LC-MS/MS and potentially providing clearer NMR spectra by simplifying signals in the labeled region of the molecule. Studies on the stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection have utilized LC-TOF/MS, LC-MS/MS, and NMR. The use of a deuterated standard like Posaconazole-d4 in such studies, particularly with LC-MS/MS, would be beneficial for accurate quantification of both the parent drug and any deuterated degradation products that might form from the labeled standard itself, and by serving as a reference for the parent peak in complex mass spectra when analyzing stressed samples.

Development of Stability-Indicating Analytical Methods for Posaconazole and its Related Substances

Stability-indicating analytical methods are essential to monitor the degradation of a drug substance over its shelf life and under various storage conditions. These methods must be able to accurately quantify the active drug substance in the presence of its degradation products and other impurities. HPLC is a common technique for developing stability-indicating methods for posaconazole and its related substances.

Deuterated standards like Posaconazole-d4 play a role in the development and validation of these methods. They can be used to:

Verify Method Specificity: By analyzing samples containing both the native drug and the deuterated standard, researchers can confirm that the method can differentiate between the two, ensuring that the method is specific for the analyte and not affected by the presence of its labeled analog or potential impurities.

Assess Method Accuracy and Precision: Using Posaconazole-d4 as an internal standard in quantitative stability-indicating methods helps to improve the accuracy and precision of the results by compensating for variations in sample preparation and instrument response.

Support Method Validation: Regulatory guidelines require thorough validation of analytical methods, including assessment of parameters like linearity, accuracy, precision, specificity, detection limit, and quantification limit. Deuterated standards are often used in preparing calibration standards and quality control samples for method validation.

Studies have described stability-indicating HPLC methods for the quantification of posaconazole and its related substances. While the direct involvement of Posaconazole-d4 in every step of these specific studies wasn't explicitly detailed in the provided snippets, its established use as an internal standard in posaconazole analysis by mass spectrometry strongly suggests its utility in the development and validation of mass spectrometry-based stability-indicating methods, particularly LC-MS/MS, for posaconazole and its related substances. The use of a labeled standard helps ensure the robustness and reliability of these critical analytical methods.

Conclusion and Perspectives on Future Research Utilizing Posaconazole D4

Summary of Key Contributions to Posaconazole (B62084) Research through Deuterium (B1214612) Labeling

Deuterium labeling, specifically through the use of Posaconazole-d4, has made significant contributions to posaconazole research by enabling the development of highly accurate and sensitive analytical methods for its quantification in biological samples chemicalbook.comnih.govresearchgate.netresearchgate.netthermofisher.comasm.orgchemicalbook.comfrontiersin.orgmedchemexpress.com. The use of Posaconazole-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has been widely reported chemicalbook.comnih.govresearchgate.netresearchgate.netthermofisher.comasm.orgfrontiersin.org. These methods are essential for conducting robust pharmacokinetic studies, which investigate how the drug is absorbed, distributed, metabolized, and excreted in the body chemicalbook.comresearchgate.netresearchgate.net. The accuracy and precision afforded by using a stable isotope-labeled internal standard like Posaconazole-d4 are critical for understanding the drug's behavior in various physiological conditions and patient populations chemicalbook.comresearchgate.netmdpi.comoup.com. This has been particularly valuable in studies evaluating different posaconazole formulations and their impact on drug exposure researchgate.netasm.org.

Emerging Analytical Technologies and Methodological Advancements for Stable Isotope-Labeled Compounds

Advancements in analytical technologies, particularly in mass spectrometry, continue to enhance the utility of stable isotope-labeled compounds like Posaconazole-d4. Modern LC-MS/MS systems offer improved sensitivity, speed, and multiplexing capabilities, allowing for the simultaneous quantification of multiple analytes and their internal standards in a single run thermofisher.comasm.org. Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) enable rapid chromatographic separation and detection frontiersin.orgasm.org. The use of advanced mass analyzers, such as Orbitrap technology, can provide high resolution and accurate mass measurements, further improving the specificity and reliability of quantification methods utilizing stable isotope internal standards thermofisher.com. Methodological advancements in sample preparation, such as streamlined protein precipitation techniques, also contribute to the efficiency and robustness of these analytical workflows chemicalbook.comthermofisher.comfrontiersin.orgasm.org. The principle of using stable isotope-labeled internal standards is also applicable to studying protein turnover and interactions, highlighting the broader impact of this technology beyond small molecule quantification biorxiv.org.

Prospective Research Avenues for Deuterated Posaconazole in Translational Science

Deuterated posaconazole, primarily in the form of Posaconazole-d4, is expected to continue playing a vital role in translational science, particularly in optimizing therapeutic drug monitoring (TDM) strategies and exploring new applications for posaconazole. Given the significant inter-individual variability in posaconazole exposure, accurate TDM is crucial for ensuring optimal therapeutic outcomes and minimizing toxicity frontiersin.orgmdpi.comoup.comnih.gov. Posaconazole-d4 will remain an indispensable tool in developing and validating highly accurate and reliable TDM assays, which can inform personalized dosing regimens chemicalbook.comnih.govresearchgate.netresearchgate.netthermofisher.comasm.orgchemicalbook.comfrontiersin.org.

Beyond its established antifungal applications, research is exploring other potential uses for posaconazole, such as in the treatment of certain cancers nih.govresearchgate.net. Deuterated posaconazole could be valuable in these emerging research areas for precisely quantifying posaconazole concentrations in different tissues and biological fluids, helping to understand its distribution and metabolism in these new contexts researchgate.netresearchgate.netnih.gov. Furthermore, stable isotope labeling could potentially be used in mechanistic studies to investigate the interaction of posaconazole with its biological targets or to track its metabolic fate with greater precision nih.gov. As analytical techniques continue to evolve, the application of deuterated posaconazole in complex biological systems and in conjunction with other research modalities is likely to expand, contributing to a deeper understanding of posaconazole's pharmacology and potential therapeutic applications.

Q & A

Q. What methodological considerations are critical when using Posaconazole-d4 as an internal standard in chromatographic analysis?

Posaconazole-d4, a deuterated analog of posaconazole, is widely used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Key considerations include:

  • Isotopic Purity : Ensure the deuterated IS has minimal isotopic interference (e.g., ≥98% purity) to avoid overlap with the analyte signal .
  • Extraction Efficiency : Validate protein precipitation methods (e.g., acetonitrile-based protocols) to confirm comparable recovery rates for both posaconazole and Posaconazole-d4 .
  • Matrix Effects : Assess ion suppression/enhancement in biological matrices (e.g., serum) by comparing the IS response in spiked vs. pure solutions .
  • Chromatographic Separation : Optimize mobile phases (e.g., 10 nM ammonium acetate in methanol/water) to resolve Posaconazole-d4 from metabolites or co-eluting compounds .

Q. How should researchers design experiments to validate a reverse-phase HPLC method for Posaconazole-d4 quantification?

A robust validation framework includes:

  • Linearity : Test a concentration range covering expected physiological/therapeutic levels (e.g., 0.1–10 µg/mL) with R² ≥0.99 .
  • Precision and Accuracy : Perform intra-day and inter-day trials (n=6 replicates) with acceptance criteria of ≤2% RSD for precision and 98–102% recovery for accuracy .
  • Selectivity : Verify no interference from excipients (e.g., in marketed dosage forms) or degradation products .
  • Reproducibility : Document column specifications (e.g., C18, 250 mm × 4.6 mm) and mobile phase gradients to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in posaconazole pharmacokinetic data when using Posaconazole-d4 as an IS?

Discrepancies may arise from:

  • Ionization Variability : Atmospheric pressure chemical ionization (APCI) sensitivity can fluctuate with mobile phase composition; re-optimize ionization parameters (e.g., vaporizer temperature) .
  • Batch-to-Batch Variability : Source Posaconazole-d4 from certified suppliers and validate each batch’s purity via NMR or high-resolution MS .
  • Data Normalization Errors : Use parallel calibration curves for posaconazole and its IS to correct for matrix-induced signal drift .
  • Statistical Analysis : Apply ANOVA or t-tests to compare results across laboratories, ensuring raw data transparency (e.g., via supplementary tables) .

Q. What advanced strategies improve the physicochemical characterization of Posaconazole-d4 cocrystals in formulation studies?

  • Gas Antisolvent (GA) Techniques : Use GA methods to generate cocrystals with enhanced solubility profiles, monitoring particle size via dynamic light scattering .
  • Solid-State NMR : Differentiate cocrystal polymorphs by analyzing deuterium quadrupolar coupling constants in Posaconazole-d4 .
  • Dissolution Testing : Compare cocrystal dissolution rates against pure posaconazole under biorelevant conditions (e.g., pH 6.8) to assess bioavailability improvements .

Q. How should researchers address reproducibility challenges when adapting HPLC methods for Posaconazole-d4 across laboratories?

  • Detailed Metadata : Report column lot numbers, detector calibration dates, and ambient temperature during runs .
  • Cross-Lab Validation : Share raw datasets (e.g., peak integration parameters) and conduct inter-laboratory trials to identify protocol deviations .
  • Error Analysis : Quantify uncertainties using standard deviation error bars in calibration curves and disclose instrument-specific detection limits .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing Posaconazole-d4 stability data in long-term studies?

  • Time-Series Analysis : Use linear regression to model degradation kinetics (e.g., % degradation vs. storage time) under varying conditions (e.g., −20°C vs. 4°C) .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by IS decomposition or pipetting errors .
  • Uncertainty Budgets : Calculate combined uncertainties from measurement repeatability, IS purity, and calibration curve fitting .

Q. How can researchers optimize LC-MS workflows to distinguish Posaconazole-d4 from endogenous isomers in complex matrices?

  • High-Resolution MS : Employ Q-TOF or Orbitrap systems to resolve isobaric interferences via mass accuracy (<5 ppm) .
  • Collision-Induced Dissociation (CID) : Compare fragmentation patterns of Posaconazole-d4 and suspected isomers to confirm specificity .
  • Multi-Dimensional Chromatography : Implement 2D-LC with orthogonal separation mechanisms (e.g., HILIC + reverse-phase) .

Data Reporting and Ethics

Q. What guidelines ensure ethical and transparent reporting of Posaconazole-d4 studies?

  • Raw Data Accessibility : Deposit chromatograms, validation datasets, and statistical code in public repositories (e.g., Zenodo) .
  • Conflict of Interest Disclosures : Declare all funding sources and IS supplier relationships .
  • Ethical Compliance : For human studies, document participant consent and IRB approval when using posaconazole in clinical samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.